molecular formula C15H19Cl2NO5S B2812813 Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate CAS No. 791844-62-7

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B2812813
CAS No.: 791844-62-7
M. Wt: 396.28
InChI Key: USKZQEUBKOWPPU-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and an ester functional group. The dichloro and methoxy substituents on the phenyl ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Esterification: The ester functional group can be introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

    Substitution Reactions: The dichloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloro and methoxy substituents may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(3,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    Ethyl 1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate: Contains additional methoxy groups, potentially altering its reactivity and interactions.

    Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-acetate: Different ester group, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO5S/c1-3-23-15(19)10-6-8-18(9-7-10)24(20,21)12-5-4-11(16)13(17)14(12)22-2/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKZQEUBKOWPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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